

# Technical Guide: (2,4,6-trifluorophenyl)methanol

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## Compound of Interest

Compound Name: 2,4,6-Trifluorobenzyl alcohol

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A Comprehensive Overview for Chemical Research and Development

## Abstract

This document provides a detailed technical overview of (2,4,6-trifluorophenyl)methanol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. We present its definitive IUPAC name, physicochemical properties, standardized experimental protocols for its synthesis and characterization, and a discussion of its applications as a versatile building block in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking comprehensive data and methodologies related to this compound.

## Chemical Identity and Nomenclature

The structure of the compound consists of a methanol core where one of the methyl hydrogens is substituted by a 2,4,6-trifluorophenyl group. According to IUPAC nomenclature guidelines, the principal functional group is the alcohol (-OH), and the parent hydride is methanol.<sup>[1][2]</sup> The substituted phenyl ring is treated as a substituent on the methanol parent chain.

Therefore, the systematic IUPAC name for this compound is (2,4,6-trifluorophenyl)methanol.<sup>[3]</sup>

This name is unambiguous and clearly defines the connectivity of the atoms. The compound is also commonly referred to by its semi-systematic name, **2,4,6-Trifluorobenzyl alcohol**.<sup>[4]</sup> While "benzyl alcohol" is a retained common name, the IUPAC-preferred name is derived by treating the substituted phenyl group as a substituent of methanol.<sup>[1][5]</sup>

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	(2,4,6-trifluorophenyl)methanol[3]
Common Name	2,4,6-Trifluorobenzyl alcohol[3][4]
CAS Number	118289-07-9[4][6][7]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> O[3][4]
Molecular Weight	162.11 g/mol [4]
InChI Key	YJQDVBPZXNALEE-UHFFFAOYSA-N[3][6]

## Physicochemical Properties

The introduction of three fluorine atoms onto the phenyl ring significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon.[8] The physical and chemical properties are summarized below.

Table 2: Physicochemical Data for (2,4,6-trifluorophenyl)methanol

Property	Value
Appearance	Solid[6]
Purity	≥98% (typical commercial grade)[6]
Boiling Point	179.5 °C at 760 mmHg[4]
Flash Point	77.5 °C[4]
Density	1.398 g/cm <sup>3</sup> [4]
pKa	13.34 ± 0.10 (Predicted)[4]
LogP	1.596 (Predicted)[4]

## Experimental Protocols

## Synthesis: Reduction of 2,4,6-Trifluorobenzoic Acid

A standard and reliable method for the preparation of (2,4,6-trifluorophenyl)methanol is the reduction of the corresponding carboxylic acid, 2,4,6-trifluorobenzoic acid.

Materials:

- 2,4,6-Trifluorobenzoic acid (1.0 eq)
- Lithium aluminum hydride ( $\text{LiAlH}_4$ ) (1.5 - 2.0 eq)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate

Procedure:

- A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride suspended in anhydrous THF.
- The suspension is cooled to 0 °C in an ice-water bath.
- A solution of 2,4,6-trifluorobenzoic acid in anhydrous THF is added dropwise via the dropping funnel to the  $\text{LiAlH}_4$  suspension under a nitrogen atmosphere. The rate of addition is controlled to maintain the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

- The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.
- The resulting granular precipitate is removed by vacuum filtration through a pad of celite, and the filter cake is washed with ethyl acetate.
- The combined organic filtrate is washed sequentially with 1 M HCl, saturated NaHCO<sub>3</sub>, and brine.
- The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved via flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure (2,4,6-trifluorophenyl)methanol.

## Characterization

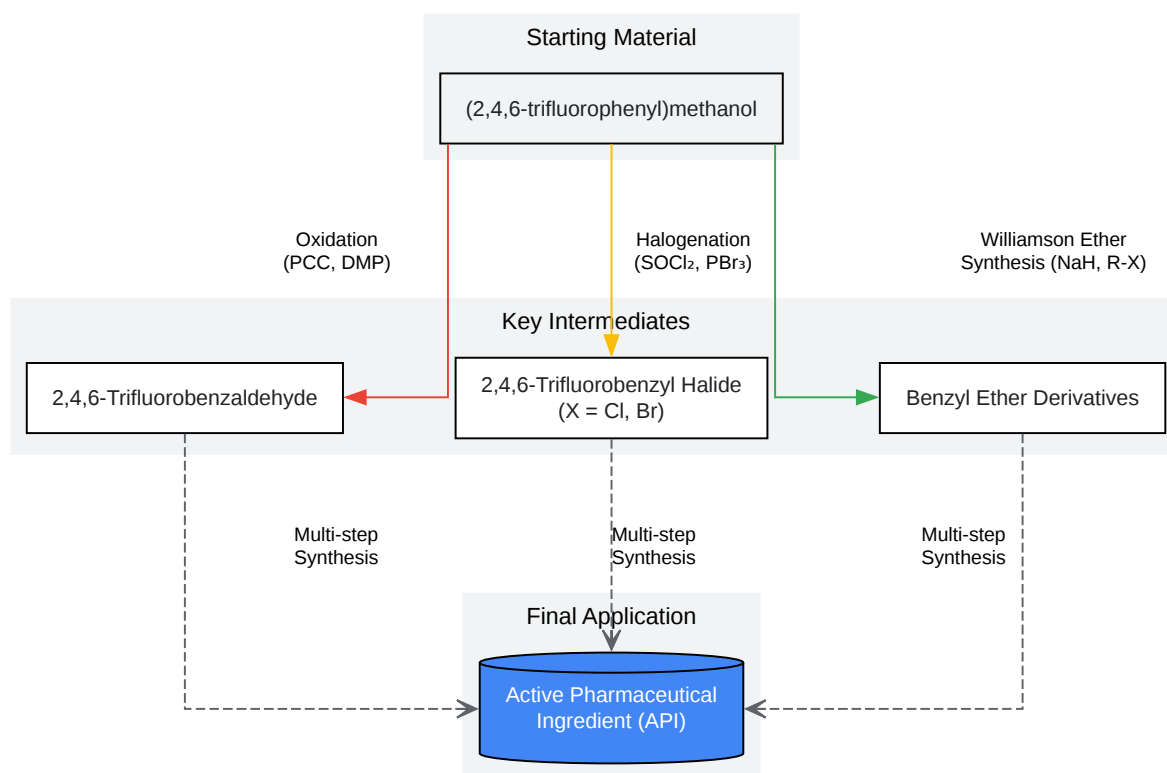
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

- <sup>1</sup>H NMR: Expected signals include a triplet for the benzylic protons (-CH<sub>2</sub>OH) due to coupling with the hydroxyl proton (unless exchanged with D<sub>2</sub>O), a singlet for the hydroxyl proton (-OH), and multiplets for the aromatic protons.
- <sup>19</sup>F NMR: Expected signals corresponding to the fluorine atoms on the aromatic ring.
- <sup>13</sup>C NMR: Expected signals for the benzylic carbon, and distinct signals for the substituted and unsubstituted aromatic carbons, showing C-F coupling.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's mass should be observed.
- Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm<sup>-1</sup> characteristic of the O-H stretch of an alcohol, and C-F stretching bands typically around 1100-1300 cm<sup>-1</sup>.

## Applications in Drug Development

Fluorinated organic compounds are integral to modern medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[8] (2,4,6-Trifluorophenyl)methanol serves as a key building block for introducing the 2,4,6-trifluorobenzyl moiety into larger, more complex molecules.

The primary alcohol functional group is highly versatile and can be readily converted into other functionalities such as aldehydes, halides, or ethers, providing numerous avenues for synthetic elaboration.[9][10]



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Caption: Synthetic utility of (2,4,6-trifluorophenyl)methanol in API synthesis.

The diagram above illustrates the central role of (2,4,6-trifluorophenyl)methanol as a precursor to key synthetic intermediates. Through straightforward chemical transformations, it can be converted into aldehydes, halides, and ethers, which are subsequently used in more complex synthetic routes to produce active pharmaceutical ingredients (APIs). This versatility makes it a valuable component in the toolkit of medicinal chemists.

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